2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide typically involves multiple steps. One common route includes the following steps:
Preparation of 3,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3,5-Dimethylphenoxyacetic Acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 4-(4-Methanesulfonyl-piperazin-1-yl)-aniline: This can be achieved by reacting piperazine with methanesulfonyl chloride, followed by the reaction with 4-nitroaniline and subsequent reduction.
Coupling Reaction: The final step involves the coupling of 3,5-dimethylphenoxyacetic acid with 4-(4-methanesulfonyl-piperazin-1-yl)-aniline in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of nitro intermediates would yield amines.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-acetamide
- 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-acetamide
- 2-(3,5-Dimethyl-phenoxy)-N-[4-(4-propyl-piperazin-1-yl)-phenyl]-acetamide
Uniqueness
The uniqueness of 2-(3,5-dimethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide lies in its methanesulfonyl group, which can enhance its solubility and stability compared to similar compounds. This structural feature may also influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-12-17(2)14-20(13-16)28-15-21(25)22-18-4-6-19(7-5-18)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25) |
InChI Key |
LRUHBAFPXRZITA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
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